1,1-DICYCLOPROPYL-ETHANOL
Description
Significance of Cyclopropyl (B3062369) Moieties in Organic Synthesis and Natural Products
The cyclopropyl group, a three-membered carbocycle, is a recurring and significant structural motif in a vast array of natural products and synthetic molecules of pharmaceutical importance. ontosight.airesearchgate.netbohrium.comepfl.chrsc.org Its prevalence stems from the unique stereochemical and electronic properties conferred by its strained three-membered ring. The bond angles within a cyclopropane (B1198618) ring are approximately 60°, a significant deviation from the ideal tetrahedral angle of 109.5°, leading to considerable ring strain. ontosight.ai This inherent strain makes cyclopropyl groups reactive intermediates that can undergo a variety of ring-opening reactions, providing synthetic chemists with a powerful tool for the construction of more complex molecular architectures. ontosight.aiacs.org
Furthermore, the C-H bonds in cyclopropane are shorter and stronger, which can enhance metabolic stability in drug molecules by being less susceptible to oxidative metabolism. acs.org The rigid nature of the cyclopropyl ring can also lock a molecule into a specific conformation, which is crucial for its interaction with biological targets such as enzymes and receptors. acs.org This conformational rigidity can lead to increased potency and selectivity. Consequently, the cyclopropyl group is often incorporated into drug candidates to fine-tune their pharmacokinetic and pharmacodynamic profiles. acs.org A number of FDA-approved drugs contain this valuable functionality.
Historical Perspectives on Cyclopropanol (B106826) Research
The study of cyclopropanols, a class of compounds to which 1,1-Dicyclopropyl-ethanol belongs, has a rich history. One of the early methods for synthesizing cyclopropanols involved the reaction of epichlorohydrin (B41342) with a Grignard reagent in the presence of a ferric chloride catalyst. Another classical approach is the hydrolysis of cyclopropyl acetates, which can be obtained from the Baeyer-Villiger oxidation of the corresponding methyl cyclopropyl ketones. organic-chemistry.org
A significant breakthrough in cyclopropanol synthesis was the Kulinkovich reaction, which allows for the preparation of cyclopropanols from esters and Grignard reagents in the presence of a titanium catalyst. The Simmons-Smith reaction of enol ethers followed by hydrolysis also provides a route to these compounds. mdpi.com The chemistry of cyclopropanols is dominated by their propensity to undergo ring-opening reactions due to the release of ring strain. acs.orgacs.org These reactions can be initiated by electrophiles, acids, or through radical pathways, leading to a diverse range of functionalized products. This reactivity has established cyclopropanols as versatile three-carbon building blocks in organic synthesis. copernicus.org
Chemical Data and Synthesis of this compound
The compound this compound is a tertiary alcohol with the chemical formula C₈H₁₄O. chemsrc.com It is structurally characterized by a central carbon atom bonded to a hydroxyl group, a methyl group, and two cyclopropyl rings.
| Property | Value |
| CAS Number | 18895-50-6 |
| Molecular Formula | C₈H₁₄O |
| Molecular Weight | 126.20 g/mol |
The primary and most common method for the synthesis of this compound is the nucleophilic addition of a methyl group to the carbonyl carbon of dicyclopropyl ketone. This is typically achieved using a Grignard reagent, such as methylmagnesium iodide or methylmagnesium bromide, or by employing methyllithium. chemsrc.comox.ac.uk The reaction involves the attack of the nucleophilic methyl group on the electrophilic carbonyl carbon of the ketone, followed by an acidic workup to protonate the resulting alkoxide and yield the tertiary alcohol.
The precursor, dicyclopropyl ketone, can be synthesized through various methods, including the reaction of 1,7-dichloro-4-heptanone with a strong base like sodium hydroxide (B78521). chemicalbook.comguidechem.com
Known Reactions of this compound
Research has explored the utility of this compound as a precursor in further chemical transformations. One documented reaction involves the treatment of 2-(N-nitrosoacetylamino)-1,1-dicyclopropylethanol, a derivative of the title compound, with sodium hydroxide in a cyclohexene-pentane solution. This reaction leads to the formation of 7-(dicyclopropylmethylene)bicyclo[4.1.0]heptane. researchgate.netgoogleapis.com Additionally, this compound has been mentioned as a reactant in patent literature concerning the synthesis of substituted tetrahydroisoquinoline compounds, highlighting its potential as a building block in the preparation of more complex molecules. guidechem.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1-dicyclopropylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-8(9,6-2-3-6)7-4-5-7/h6-7,9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYDTXNAECZPAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)(C2CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20498147 | |
| Record name | 1,1-Dicyclopropylethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20498147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18895-50-6 | |
| Record name | 1,1-Dicyclopropylethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20498147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,1 Dicyclopropyl Ethanol and Analogous Cyclopropyl Alcohols
Strategic Approaches to Cyclopropanol (B106826) Synthesis
The Simmons-Smith reaction is a cornerstone of cyclopropane (B1198618) synthesis, involving an organozinc carbenoid that reacts with an alkene to form a cyclopropane ring in a stereospecific manner. wikipedia.orgtcichemicals.com The classic reagent is formed from diiodomethane (B129776) and a zinc-copper couple (ICH₂ZnI). wikipedia.org A significant advancement is the Furukawa modification, which utilizes diethylzinc (B1219324) (Et₂Zn) and diiodomethane, offering improved reactivity. wikipedia.orgtcichemicals.com This method is advantageous due to its tolerance of various functional groups, including alcohols and ethers, and avoids the use of hazardous diazomethane. tcichemicals.com
The reaction mechanism is believed to proceed through a "butterfly" transition state in a concerted fashion. mdpi.com The rate and success of the reaction are influenced by the solvent, substituents on the alkene, and the nature of the zinc carbenoid. mdpi.com For allylic alcohols, the hydroxyl group can direct the cyclopropanation to occur on the same face of the double bond. organic-chemistry.org However, challenges exist, particularly in the stereoselective transfer of functionalized carbenoids. nih.govacs.orgfigshare.com To address this, variants with more electron-withdrawing groups on the zinc, such as CF₃CO₂ZnCH₂I, have been developed to enhance reactivity towards unfunctionalized alkenes. wikipedia.orgorganic-chemistry.org
Table 1: Variants of the Simmons-Smith Reagent
| Reagent System | Characteristics |
| CH₂I₂ / Zn-Cu | The original Simmons-Smith reagent. |
| Et₂Zn / CH₂I₂ (Furukawa modification) | Increased reactivity and broader scope. wikipedia.orgtcichemicals.com |
| CF₃CO₂ZnCH₂I (Shi modification) | More nucleophilic, reacts with electron-deficient alkenes. wikipedia.org |
The Kulinkovich reaction offers a distinct and powerful method for synthesizing 1-substituted cyclopropanols from esters. wikipedia.orgorganic-chemistry.org This reaction employs a Grignard reagent (typically with a beta-hydrogen, like ethylmagnesium bromide) in the presence of a titanium(IV) alkoxide catalyst, such as titanium(IV) isopropoxide. wikipedia.orgorganic-chemistry.orgnrochemistry.com The process involves the in-situ generation of a titanacyclopropane intermediate. wikipedia.orgorganic-chemistry.orgyoutube.com
The generally accepted mechanism involves the dialkylation of the titanium catalyst by the Grignard reagent, followed by β-hydride elimination to form the titanacyclopropane. youtube.com This intermediate then reacts with the ester in a process that can be viewed as a formal 1,2-dianion addition. wikipedia.org The carbonyl group of the ester inserts into a carbon-titanium bond, leading to a series of intermediates that ultimately form the cyclopropanol product after hydrolysis. wikipedia.org The reaction can be performed with various esters and Grignard reagents, and even lactones and protected hydroxy esters can be used to generate cyclopropyl (B3062369) diols. organic-chemistry.org
Table 2: Key Components of the Kulinkovich Reaction
| Component | Role | Examples |
| Substrate | Carbonyl source | Methyl alkanoates, Lactones organic-chemistry.orgorganic-chemistry.org |
| Grignard Reagent | Forms the titanacyclopropane | Ethylmagnesium bromide, Propylmagnesium bromide wikipedia.orgorganic-chemistry.org |
| Titanium Catalyst | Mediates the reaction | Ti(OPr)₄, ClTi(OPr)₃ wikipedia.org |
| Solvent | Reaction medium | THF, Ether, Toluene wikipedia.org |
The synthesis of cyclopropyl alcohols can also be achieved through the addition of organometallic reagents to cyclopropyl ketones. However, this approach can be complicated by competing ring-opening reactions of the cyclopropyl ketone, which is a known C-C bond activation strategy. nih.govresearchgate.netwikipedia.orgosaka-u.ac.jp The outcome often depends on the nature of the organometallic reagent and the reaction conditions. For instance, nucleophilic addition of an organonickel intermediate to a cyclopropyl ketone has been explored. nih.gov
Directed cyclopropanation strategies leverage existing functional groups within a molecule to control the stereochemical outcome of the cyclopropane ring formation. nih.gov For allylic alcohols, the hydroxyl group can direct the Simmons-Smith reagent to the syn face of the double bond. organic-chemistry.orgacs.org This directing effect is a powerful tool for achieving high diastereoselectivity. acs.org Rhodium(III)-catalyzed C-H activation has also been employed to initiate a directed cyclopropanation of allylic alcohols, where the oxyphthalimide handle serves as a directing group. nih.gov Furthermore, dearomative additions of sulfur ylides to activated N-heteroarenes have been shown to produce cyclopropane-fused heterocycles. rsc.org
Hydroboration of vinylcyclopropanes provides a pathway to homoallylic alcohols through ring-opening of the cyclopropane. researchgate.net The regioselectivity of the hydroboration is crucial. For instance, hydroboration of 1-alkynyl-1-boronate esters followed by in-situ transmetalation can lead to 1-alkenyl-1,1-borozinc intermediates, which can then be used to generate substituted cyclopropyl carbinols. organic-chemistry.org
Transmetalation is a key step in several synthetic strategies for cyclopropanols. It involves the transfer of an organometallic group from one metal to another. For example, a diastereoselective carbocupration of a cyclopropene, followed by trapping of the resulting cyclopropylmetal species with an electrophilic oxygen source, can yield highly substituted cyclopropanols. beilstein-journals.orgd-nb.info Similarly, enantioselective copper-catalyzed carbomagnesiation of cyclopropenes followed by oxidation is a viable route. beilstein-journals.org
Enantioselective and Diastereoselective Synthesis
Achieving high levels of enantioselectivity and diastereoselectivity is a primary goal in modern organic synthesis, and the preparation of chiral cyclopropyl alcohols is no exception.
One-pot tandem reactions offer an efficient means to construct complex molecules with multiple stereocenters in a single operation. nih.govacs.orgfigshare.comnih.govorganic-chemistry.org A powerful strategy involves an initial enantioselective carbon-carbon bond-forming reaction to generate a chiral intermediate, which then undergoes a diastereoselective cyclopropanation. nih.govacs.orgfigshare.comorganic-chemistry.org
For example, the asymmetric addition of an alkylzinc reagent to a cinnamaldehyde (B126680) can generate a chiral allylic zinc alkoxide. nih.govacs.orgfigshare.com This intermediate, without being isolated, can then be subjected to a diastereoselective Simmons-Smith cyclopropanation, directed by the newly formed alkoxide, to yield a highly enantio- and diastereo-enriched cyclopropyl alcohol. nih.govacs.orgfigshare.com These methods can achieve high enantioselectivities (often 89-99% ee) and diastereomeric ratios (dr > 20:1). nih.govacs.org
Another approach involves the asymmetric vinylation of an aldehyde, again generating a chiral allylic zinc alkoxide, which is then cyclopropanated in situ. nih.govacs.orgnih.gov These tandem procedures are highly valuable as they circumvent the need to prepare and purify chiral allylic alcohol precursors. organic-chemistry.org
Table 3: Examples of One-Pot Asymmetric Cyclopropanol Synthesis
| Reaction Sequence | Key Features | Stereoselectivity |
| Asymmetric alkylzinc addition to enal, then cyclopropanation | Forms up to three stereocenters in one pot. nih.govacs.orgfigshare.com | 89-99% ee, >20:1 dr nih.govacs.org |
| Asymmetric vinylation of aldehyde, then cyclopropanation | Provides access to vinyl cyclopropyl alcohols. nih.govacs.orgnih.gov | 86-99% ee, >20:1 dr nih.govacs.org |
Catalytic Asymmetric Synthesis (e.g., Titanium-TADDOLate Complex Catalysis)
The asymmetric synthesis of cyclopropyl alcohols, including structures analogous to 1,1-dicyclopropyl-ethanol, can be effectively achieved through catalytic methods that induce chirality. A prominent example is the use of a Titanium-TADDOLate complex in the cyclopropanation of allylic alcohols. organic-chemistry.orgacs.org This method is notable for using a substoichiometric amount of the chiral catalyst to achieve high yields and enantioselectivity. organic-chemistry.orgacs.org
The process typically involves the reaction of an allylic alcohol with a zinc carbenoid species, such as bis(iodomethyl)zinc (B12336892) (Zn(CH₂I)₂). The reaction forms a stable iodomethylzinc alkoxide intermediate. The subsequent methylene (B1212753) transfer, which forms the cyclopropane ring, is catalyzed by a chiral Lewis acid, the Titanium-TADDOLate complex. organic-chemistry.org This catalyst is typically derived from TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol) and a titanium source like Cl₂Ti(Oi-Pr)₂. organic-chemistry.org
Research has shown that the choice of solvent and the preparation of the catalyst are critical for success. Dichloromethane (CH₂Cl₂) has been identified as an optimal solvent, while ethereal solvents tend to be less effective. organic-chemistry.org The presence of molecular sieves is also crucial for obtaining high yields and enantioselectivity. organic-chemistry.org Excellent results, with enantiomeric ratios up to 97:3, have been reported for 3-aryl- or 3-heteroaryl-substituted allylic alcohols. acs.org While alkyl-substituted variants show more modest yields and enantiomeric ratios (up to 87:13), these results are still favorable compared to other substoichiometric chiral ligand systems. acs.org
The asymmetric variant of the Kulinkovich reaction, which transforms esters into cyclopropanols, also utilizes titanium(IV) TADDOLate complexes. rsc.org However, this catalytic version can sometimes result in decreased enantiomeric excess values, potentially due to the degradation of key titanium intermediates. rsc.org
Table 1: Asymmetric Cyclopropanation of Allylic Alcohols using Titanium-TADDOLate Catalyst
| Substrate Type | Catalyst System | Key Conditions | Enantiomeric Ratio (er) | Yield | Reference |
|---|---|---|---|---|---|
| 3-Aryl-substituted allylic alcohols | Ti-TADDOLate / Zn(CH₂I)₂ | CH₂Cl₂ solvent, molecular sieves | Up to 97:3 | Excellent | acs.org |
| 3-Heteroaryl-substituted allylic alcohols | Ti-TADDOLate / Zn(CH₂I)₂ | CH₂Cl₂ solvent, molecular sieves | Up to 97:3 | Excellent | acs.org |
Control of Stereogenic Centers in Cyclopropyl Alcohol Formation
The precise control over the configuration of stereogenic centers is a central challenge in the synthesis of complex molecules like cyclopropyl alcohols. Several strategies have been developed to address this, enabling the highly selective formation of desired stereoisomers.
One innovative approach involves the diastereoselective ring-opening of two adjacent cyclopropyl units, starting from polysubstituted ω-alkenyl- orgsyn.orgorgsyn.org-bicyclopropyl methanol (B129727) derivatives. nih.gov This convergent strategy allows for the creation of multiple distant and congested stereocenters within an acyclic system with excellent diastereoselectivity. nih.gov The process can be triggered by a remote functionalization, leading to a selective double ring-opening cascade. nih.gov
Another powerful technique involves one-pot procedures that combine enantioselective carbon-carbon bond formation with a subsequent in-situ, alkoxide-directed cyclopropanation. nih.gov These methods allow for the synthesis of a diverse array of cyclopropyl alcohols with high enantio- and diastereoselectivities from achiral precursors. nih.gov For instance, the synthesis of anti-cyclopropyl alcohols can be achieved by generating an allylic zinc alkoxide, which is then trapped as a silyl (B83357) ether before the cyclopropanation step. nih.gov This sequence circumvents the typical preference for syn-cyclopropyl alcohol formation. nih.gov Similarly, syn-cis-disubstituted cyclopropyl alcohols can be prepared using (Z)-vinyl zinc reagents to generate (Z)-allylic zinc alkoxides, which then undergo in-situ cyclopropanation. nih.gov
Furthermore, a modular and diastereodivergent approach has been developed to create acyclic products containing two distant stereocenters in a 1,5-relationship. acs.org This strategy, accomplished in three catalytic steps from commercially available alkynes, generates the target stereocenters with high diastereocontrol and can be applied to the formal synthesis of complex natural product fragments. acs.org
Synthesis of Structurally Related Dicyclopropyl Compounds
Synthetic Routes to Dicyclopropyl Ketones
Dicyclopropyl ketone is a key intermediate for the synthesis of various compounds, including this compound (via reaction with an organometallic methylating agent). Its synthesis is well-established and can be achieved through several routes.
A common method begins with the base-catalyzed self-condensation of γ-butyrolactone. orgsyn.orglookchem.com In this procedure, sodium methoxide (B1231860) is used to produce a residue presumed to be dibutyrolactone. lookchem.com This intermediate is then treated with concentrated hydrochloric acid, which induces decarboxylation to form 1,7-dichloro-4-heptanone. orgsyn.orglookchem.com The final step involves an intramolecular cyclization under the action of a strong base, such as sodium hydroxide (B78521), to yield dicyclopropyl ketone. orgsyn.orglookchem.comchemicalbook.com An improved version of this method utilizes an inert organic solvent and solid sodium alcoholate, which enhances reaction controllability and increases the product yield by 15-20% compared to conventional techniques. google.com
Table 2: Synthesis of Dicyclopropyl Ketone from γ-Butyrolactone
| Step | Reagents | Key Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 1 | γ-Butyrolactone, Sodium Methoxide, Methanol | Heat to distill methanol | Dibutyrolactone (presumed intermediate) | Not isolated | orgsyn.org, lookchem.com |
| 2 | Concentrated Hydrochloric Acid | Reflux | 1,7-dichloro-4-heptanone | Not isolated | orgsyn.org, lookchem.com |
Alternatively, dicyclopropyl ketone can be synthesized directly from 1,7-dichloro-4-heptanone by refluxing with a 20% sodium hydroxide solution, followed by steam distillation. chemicalbook.com This method provides the target ketone in good yield.
Table 3: Synthesis of Dicyclopropyl Ketone from 1,7-dichloro-4-heptanone
| Starting Material | Reagents | Key Conditions | Product | Yield | Reference |
|---|
Preparation of 1,1-Cyclopropyl Dimethanol Analogs
1,1-Cyclopropyl dimethanol serves as a structural analog that highlights synthetic routes to geminally-disubstituted cyclopropanes. One effective preparation method involves a two-step process starting from diethyl malonate. google.com
First, diethyl malonate undergoes a cyclization reaction with 1,2-dichloroethane. This reaction is conducted in the presence of a catalyst, such as sodium iodide or potassium iodide, an acid binding agent like sodium carbonate, and a suitable solvent (e.g., THF). google.com The product of this step is 1,1-cyclopropyl dicarboxylate. google.com
Another reported synthesis involves the ring-closure reaction of an organic dihalide, such as dibromoneopentyl glycol, with a reducing agent like zinc powder in an alcohol solvent. google.com
Table 4: Two-Step Synthesis of 1,1-Cyclopropyl Dimethanol
| Step | Starting Materials | Reagents and Conditions | Intermediate/Product | Yield | Reference |
|---|---|---|---|---|---|
| 1 | Diethyl malonate, 1,2-dichloroethane | Catalyst A (e.g., KI), Solvent A (e.g., THF), Acid binding agent (e.g., Na₂CO₃), Reflux | 1,1-Cyclopropyl dicarboxylate | High | google.com |
Mechanistic Investigations of 1,1 Dicyclopropyl Ethanol Transformations
Cyclopropyl-Carbinyl Rearrangements
The rearrangement of cyclopropylcarbinyl systems is a cornerstone of carbocation chemistry, offering pathways to diverse molecular scaffolds.
Cationic Rearrangements (e.g., Cyclopropylcarbinyl–Cyclopropylcarbinyl, Cyclopropyl (B3062369)–Allylcarbinyl)
The dehydration of cyclopropylcarbinols, such as 1,1-dicyclopropyl-ethanol, readily generates cyclopropylcarbinyl cations. nih.gov These cations are known to undergo rapid rearrangements. One notable process is the cyclopropylcarbinyl–cyclopropylcarbinyl rearrangement, where one cyclopropyl cation rearranges to another, a phenomenon that has been demonstrated through labeling experiments. tubitak.gov.tr The stereochemistry of the cyclopropyl cation is a critical factor; for instance, endo-isomers can rearrange to a secondary cyclopropyl cation, whereas exo-isomers may not exhibit the same reactivity. tubitak.gov.tr
Another significant pathway is the cyclopropyl–allylcarbinyl rearrangement. In this process, the cyclopropane (B1198618) ring opens to form a more stable homoallylic or allylcarbinyl cation. tubitak.gov.trresearchgate.net This ring-opening is a key step in many synthetic transformations, leading to the formation of valuable homoallylic products. nih.gov The nature of the intermediates in these reactions, often nonclassical carbocations, dictates the final product distribution. tubitak.gov.tr For example, the reaction of a benzonorbornadiene-fused cyclopropyl methanol (B129727) with thionyl chloride can yield different products arising from either cyclopropylcarbinyl–cyclopropylcarbinyl rearrangement or a sequential cyclopropyl–allylcarbinyl rearrangement followed by an aryl shift. tubitak.gov.tr
The formation of these cationic intermediates can be influenced by various factors, including the presence of substituents capable of stabilizing the vacant p-orbitals of the cyclopropylcarbinyl cations. nih.gov Such stabilization can promote the formation of the carbocation and direct the subsequent nucleophilic attack. nih.gov
Lewis Acid-Catalyzed Rearrangements (e.g., Indium Triflate Catalysis, Bismuth-based Lewis Acids)
Lewis acids are effective catalysts for promoting the rearrangement of cyclopropylcarbinols. They facilitate the generation of the key cyclopropylcarbinyl cation intermediate. For instance, bismuth(III) trifluoromethanesulfonate (B1224126) has been shown to be a highly efficient catalyst for the dehydrative ring-opening of cyclopropyl carbinols, leading to the formation of 1,3-butadienes and their higher enyl analogs. researchgate.net This process involves a cation-induced ring opening of the cyclopropane. researchgate.net
Calcium-catalyzed dehydrative, ring-opening cyclization of (hetero)aryl cyclopropyl carbinols has also been reported. researchgate.net The calcium catalyst promotes the formation of (hetero)aryl cyclopropyl carbinyl cations, which then undergo ring-opening to allylcarbinyl cations. researchgate.net This method represents a significant advancement as it utilizes a stoichiometric Lewis acid, outperforming previous methods. researchgate.net
The choice of Lewis acid can influence the reaction pathway and product selectivity. For example, in the rearrangement of 4,5-dihydro-1,3-dioxepines, BF₃·OEt₂ was found to be the most effective catalyst, with reaction temperature determining the stereochemical outcome. nih.gov
Influence of Substituent Effects on Rearrangement Pathways
Electron-donating groups can stabilize the positive charge of the developing carbocation, thereby facilitating the rearrangement. ethernet.edu.etrsc.org Conversely, electron-withdrawing groups can disfavor cation formation and may lead to alternative reaction pathways. rsc.org For instance, in the acid-catalyzed thermolysis of dicyclopropyl ketimines, substituent effects dictate the course of the rearrangement. rsc.org Similarly, in the synthesis of fluorofuran derivatives via Cloke–Wilson rearrangement, the electronic properties of the substituent on a β-phenyl ring determine the product ratio; electron-donating groups favor the formation of furan (B31954) derivatives, while electron-withdrawing groups lead to normal ketones. rsc.org
In the context of tandem Heck–ring-opening reactions of cyclopropyldiol derivatives, the electronic effect of an aryl substituent on the cyclopropane ring was found not to affect the regioselectivity of the C–C bond cleavage. nih.govacs.org However, when the substituent was a methyl group, an almost unselective cleavage occurred, highlighting the subtle interplay of steric and electronic factors. nih.govacs.org
Ring-Opening Reactions of Cyclopropyl Alcohols
The high reactivity of the cyclopropane ring makes ring-opening reactions a valuable tool in organic synthesis for accessing a variety of functionalized molecules. researchgate.net
Stereo- and Regio-controlled Ring-Opening Methodologies
Achieving stereo- and regio-control in the ring-opening of cyclopropyl alcohols is a significant challenge and an area of active research. researchgate.net The inherent strain of the three-membered ring can be harnessed to drive selective transformations. nih.gov For example, palladium-catalyzed ring-opening of densely substituted cyclopropanols followed by a "metal-walk" and oxidation provides a diastereoselective route to 1,4- and 1,5-dicarbonyl compounds. researchgate.net
The stereochemistry of the ring-opening process is often governed by the principle of disrotatory opening of the cyclopropyl cation, as predicted by the Woodward-Hoffmann rules for a two-electron system. tue.nl This means that substituents cis to the leaving group rotate inward, while those trans to the leaving group rotate outward. tue.nl This principle has been applied to the ring expansion of cis-bicyclo[n.1.0]alkanes to form cyclic olefins with controlled cis or trans geometry depending on the initial orientation of the leaving group. tue.nl
In the context of tandem Heck–cyclopropane ring-opening reactions, the hydroxyl group has been shown to play a dual role, influencing both the regio- and stereoselectivity of the cyclopropane ring-opening. nih.gov Detailed mechanistic studies, including DFT calculations, have been employed to understand the factors governing this selectivity. nih.govacs.org
Thermally Induced Ring-Opening Processes
Thermal energy can also induce the ring-opening of cyclopropyl systems. For example, the thermal rearrangement of dichlorovinylcyclopropane to dichlorocyclopentene occurs at high temperatures (above 400 °C). rsc.org Similarly, vinylcyclopropane (B126155) itself rearranges to cyclopentene (B43876) at temperatures between 325–500 °C. rsc.org
A highly stereoselective synthesis of 1,3-butadienes and their higher enyl analogs has been achieved through the thermal dehydrative ring-opening of cyclopropyl carbinols in dimethyl sulfoxide. researchgate.net In another example, {[2-(arylmethylene)cyclopropyl]methyl}(phenyl)sulfanes and their selenium analogs undergo rearrangement upon heating to afford (2-arylmethylidenebut-3-enyl)(phenyl)sulfanes and selanes, respectively, through a proposed radical rearrangement mechanism. acs.org
Thermally-induced electrocyclic ring-opening of 6,6-dibromobicyclo[3.1.0]hexanes in the presence of a chiral amine leads to a mixture of diastereoisomeric 1-amino-2-bromo-2-cyclohexenes, which can be further elaborated into complex alkaloids. researchgate.net The pyrolysis of 1,2-bis(trimethylsilyl)- and 1,2-bis(trimethylgermyl)-3-methyl-3-vinylcyclopropenes at 200 °C results in a mixture of allene- and alkyne-type products, with the product ratio being dependent on the group 14 element.
Oxidative, Reductive, and Transition Metal-Catalyzed Ring-Opening
The ring-opening of cyclopropanes can be achieved under various catalytic conditions, each offering unique mechanistic pathways and product outcomes.
Oxidative Ring-Opening:
Aryl iodide catalysts have been shown to be effective in the ring-opening 1,3-difluorination of substituted cyclopropanes. nih.gov This process is believed to proceed through the formation of a radical cation intermediate following the oxidation of the electron-rich cyclopropane. scispace.com The subsequent addition of a nucleophile leads to the ring-opened product. scispace.com For instance, the reaction of carboethoxy-substituted aryl-cyclopropane with mCPBA as an oxidant and HF-pyridine as a fluoride (B91410) source, catalyzed by aryl iodides, yields the corresponding 1,3-difluorination product. nih.gov The reaction is compatible with various functional groups, including ethers and amines. nih.gov
Reductive Ring-Opening:
Reductive ring-opening of cyclopropyl ketones can be initiated by reagents like samarium(II) iodide (SmI2). ucl.ac.uk This process often involves the formation of a ketyl radical, which then undergoes ring cleavage. ucl.ac.uk In the case of 2-substituted cyclopropane-1,1-dicarboxylates, treatment with SmI2 in the presence of a proton source leads to regioselective C1–C2 bond cleavage, forming 4-substituted butyric esters and (2-substituted ethyl)malonic esters. scispace.com Interestingly, in the absence of a sufficient proton source, a dimerization of the intermediate γ-carbon radical can occur, leading to 3,4-disubstituted 1,1,6,6-hexanetetracarboxylic esters. scispace.com
The following table summarizes the reductive dimerization of various 2-aryl and 2-heteroaryl cyclopropane-1,1-dicarboxylic esters using SmI2.
| Entry | R | Product | Yield (%) | Diastereomer Ratio (meso:dl) |
| 1 | C6H5 | 3a | 85 | 53:47 |
| 2 | 4-MeC6H4 | 3b | 88 | 52:48 |
| 3 | 4-MeOC6H4 | 3c | 79 | 50:50 |
| 4 | 4-ClC6H4 | 3d | 83 | 55:45 |
| 5 | 2-Thienyl | 3e | 78 | 51:49 |
| 6 | 2-Furyl | 3f | 75 | 50:50 |
Data sourced from a study on the reductive dimerization of 2-substituted cyclopropane-1,1-dicarboxylates. scispace.com
Transition Metal-Catalyzed Ring-Opening:
Transition metals, particularly palladium and nickel, are widely used to catalyze the ring-opening of cyclopropanes. nih.gov Vinylcyclopropanes (VCPs) are common substrates in these reactions due to the directing effect of the olefin, which facilitates selective C–C bond cleavage and the formation of π-allyl-metal complexes. nih.gov For example, Pd(0)-catalyzed ring expansion of in-situ generated VCPs, followed by oxidation, can afford indolizine (B1195054) compounds. nih.gov
Nickel-catalyzed reductive ring-opening of benzofurans with alkyl halides provides a pathway to (E)-o-alkenylphenols. chinesechemsoc.orgchinesechemsoc.org This reaction proceeds via the cleavage of the endocyclic C–O bond. chinesechemsoc.org Similarly, nickel(II) acetylacetonate (B107027) can catalyze the ring-opening of cyclopropyl ketones with organometallic reagents like trimethylaluminum. oup.com The choice of solvent is crucial, with tetrahydrofuran (B95107) often providing the best yields. oup.com
Copper-catalyzed carbometalation of cyclopropenes offers a route to alkenyl cyclopropyl diols, which can then undergo tandem Heck–cyclopropane ring-opening reactions. nih.gov
Gold catalysts, such as HAuCl4·4H2O, have been shown to efficiently catalyze the nucleophilic ring-opening of 1-cyclopropyl-2-yn-1-ols to produce (Z)-conjugated enynes with high regio- and stereoselectivity.
Here is a summary of the gold-catalyzed ring-opening of 1-cyclopropyl-3-phenyl-2-propyn-1-ol (1a ) with various alcohols:
| Entry | Alcohol | Product | Yield (%) |
| 1 | Methanol | 2aa | 90 |
| 2 | Ethanol (B145695) | 2ab | 82 |
| 3 | i-PrOH | 2ac | 88 |
| 4 | t-BuOH | 2ad | 80 |
| 5 | 2-Chloroethanol | 2ae | 85 |
| 6 | Allyl alcohol | 2af | 86 |
| 7 | Propargyl alcohol | 2ag | 83 |
| 8 | Benzyl alcohol | 2ah | 81 |
Data from a study on the Au(III)-catalyzed ring opening of 1-cyclopropyl-2-yn-1-ols.
Electrophilic and Nucleophilic Ring-Opening Mechanisms
The polarization of the cyclopropane ring, often enhanced by substituent effects, dictates its susceptibility to electrophilic and nucleophilic attack.
Electrophilic Ring-Opening:
Cyclopropanes bearing an electron-accepting group are prone to react as electrophiles in polar, ring-opening reactions. researchgate.netbohrium.com The presence of a donor group at the C2 position further polarizes the C1–C2 bond, enhancing reactivity towards nucleophiles and directing the attack to the C2 position. researchgate.netbohrium.com The kinetics of these non-catalytic ring-opening reactions have been studied using various nucleophiles, revealing that cyclopropanes with aryl substituents at C2 can react faster than their unsubstituted counterparts. bohrium.com
Nucleophilic Ring-Opening:
Nucleophilic ring-opening of cyclopropanes is a common transformation. For instance, 1,1-dicyanocyclopropanes can undergo ring-opening with various nucleophiles. researchgate.net The reaction of cyclopropyl ketones with organometallic reagents, such as methylmagnesium iodide, can also lead to ring-opened products. oup.com
Acid-catalyzed ring-opening of cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohol nucleophiles has been investigated. nih.gov It was found that pyridinium (B92312) toluenesulfonate (B8598656) in methanol provided the best yields for the ring-opening reaction, which proceeds via an SN2-like mechanism. nih.gov
The following table shows the yields of the ring-opened product with different alcohol nucleophiles:
| Entry | Alcohol | Yield (%) |
| 1 | Methanol | 75 |
| 2 | Ethanol | 68 |
| 3 | n-Propanol | 65 |
| 4 | n-Butanol | 62 |
| 5 | Isobutanol | 58 |
| 6 | 2-Methylbutanol | 34 (1:1 dr) |
| 7 | Allyl alcohol | 38 |
| 8 | Isopropanol | 51 |
| 9 | 2-Butanol | 28 (1:1 dr) |
| 10 | Cyclohexanol | 45 |
| 11 | t-Butanol | 15 |
Data from a study on the acid-catalyzed ring-opening of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]alkene. nih.gov
Tandem Reactions and Complex Transformations
The reactivity of the cyclopropyl ethanol moiety can be harnessed in tandem or cascade reactions, where an initial ring-opening event triggers subsequent transformations, leading to the rapid construction of complex molecular scaffolds.
Heck–Ring-Opening Reactions
Tandem Heck–ring-opening reactions of cyclopropyl carbinols and diols have been a subject of detailed mechanistic studies. nih.govresearchgate.net The presence of a hydroxyl group is often crucial for controlling the diastereoselectivity of the initial Heck addition step, which in turn dictates the regioselectivity of the subsequent cyclopropane ring-opening. nih.govacs.org
In the palladium-catalyzed reaction of alkenyl cyclopropyl diols, the reaction proceeds through a diastereoselective migratory Heck insertion. nih.gov This is followed by a selective cleavage of the C1–C2 bond of the cyclopropane ring, even when this leads to a more substituted and traditionally less stable organometallic intermediate. nih.gov This selectivity highlights the controlling role of the hydroxyl group. nih.govacs.org The combination of experimental results and DFT studies has shed light on the dual roles of the hydroxyl group in this transformation. nih.govresearchgate.net This methodology has been applied to the synthesis of lactones with multiple stereocenters. nih.govresearchgate.net
Prins Cyclization with Cyclopropyl Alcohols
The Prins cyclization, an acid-catalyzed addition of an aldehyde to an alkene, can be adapted to use cyclopropyl carbinols as the alkene component. organic-chemistry.orgresearchgate.net The inherent strain of the cyclopropane ring facilitates its participation as a π-nucleophile in this reaction. nih.gov
Acid-catalyzed reactions of 2-silylmethylcyclopropylmethanols or 2-arylcyclopropylmethanols with aldehydes lead to the formation of 2,4,6-substituted tetrahydropyrans. nih.gov The mechanism involves an initial dehydration to form a stabilized carbocation (β-silyl or benzylic), which then participates in the cyclization. nih.gov The use of terminal cyclopropylsilyl alcohols in Prins cyclizations has been shown to be an effective method for synthesizing 2,4,6-cis-3-trans-tetrasubstituted tetrahydropyrans with high chemo- and stereoselectivity. nih.gov
The following table illustrates the scope of a BiCl3/TMSCl catalyzed Prins cyclization of a terminal cyclopropylsilyl alcohol with various aldehydes. nih.gov
| Entry | Aldehyde | Product | Yield (%) |
| 1 | 4-Methoxybenzaldehyde | 4a | 85 |
| 2 | Benzaldehyde | 4b | 82 |
| 3 | 4-Chlorobenzaldehyde | 4c | 80 |
| 4 | 4-Nitrobenzaldehyde | 4d | 78 |
| 5 | Cinnamaldehyde (B126680) | 4e | 75 |
| 6 | Isovaleraldehyde | 4f | 88 |
Data from a study on Prins cyclization with terminal cyclopropylsilyl alcohols. nih.gov
Tandem Prins cyclizations are powerful for constructing fused, bridged, or spiro-tetrahydropyran scaffolds. researchgate.net These cascade reactions allow for the sequential formation of multiple chemical bonds in a single operation, avoiding the need to isolate intermediates. researchgate.net
Annulation Reactions Involving Cyclopropyl Ethanols
Annulation reactions involving the ring-opening of cyclopropyl ethanols provide access to a variety of heterocyclic and carbocyclic systems. researchgate.net A notable example is the synthesis of thiophene (B33073) aldehydes from cyclopropyl ethanol derivatives and potassium sulfide (B99878). researchgate.netrsc.org This one-pot procedure involves a double C–S bond formation via the cleavage of C–C bonds in the cyclopropane ring. rsc.org In this reaction, DMSO serves as both the solvent and a mild oxidant. rsc.org
The reaction of 1-cyclopropyl-1-phenylethanol (B1583672) with potassium sulfide in DMSO at elevated temperatures yields 5-phenylthiophene-2-carbaldehyde. rsc.org The optimal conditions involve using K2S as the sulfur source in DMSO at 140 °C. rsc.org
Donor-acceptor (D-A) cyclopropanes are widely used in enantioselective (3+2) annulation reactions with various π-systems like aldehydes, ketones, and imines to form five-membered rings. snnu.edu.cn The activation of the D-A cyclopropane is typically achieved through a Lewis acid catalyst that coordinates to the electron-withdrawing group, facilitating nucleophilic attack. snnu.edu.cn
Spectroscopic and Advanced Analytical Characterization of 1,1 Dicyclopropyl Ethanol
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
Proton (¹H) NMR spectroscopy is instrumental in determining the number of distinct proton environments and their connectivity within a molecule. For 1,1-dicyclopropyl-ethanol, the ¹H NMR spectrum reveals characteristic signals corresponding to the different types of protons present.
The hydroxyl proton (-OH) typically appears as a broad singlet, and its chemical shift can be influenced by solvent and concentration due to hydrogen bonding. The methyl protons (-CH₃) adjacent to the carbinol carbon give rise to a distinct singlet. The protons of the two cyclopropyl (B3062369) rings, being diastereotopic, exhibit complex multiplets in the upfield region of the spectrum. The specific chemical shifts and coupling constants of these cyclopropyl protons are crucial for confirming the dicyclopropyl substitution pattern. hmdb.cachemicalbook.com
Advanced ¹H NMR techniques, such as the Karplus relationship, which correlates coupling constants to dihedral angles, can provide insights into the relative stereochemistry of the cyclopropyl groups. umn.edu
Interactive Data Table: ¹H NMR Chemical Shifts for this compound
| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Hydroxyl (-OH) | Variable | Singlet (broad) | Exchangeable with D₂O |
| Methyl (-CH₃) | ~1.2 | Singlet | |
| Cyclopropyl (-CH-) | Multiplet | Complex | Diastereotopic protons |
| Cyclopropyl (-CH₂-) | Multiplet | Complex | Diastereotopic protons |
Note: Actual chemical shifts can vary depending on the solvent and experimental conditions.
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. uobasrah.edu.iqcognitoedu.org In ¹³C NMR, each unique carbon atom in the molecule gives a distinct signal. cognitoedu.org For this compound, the spectrum would show a signal for the carbinol carbon (C-OH), the methyl carbon (-CH₃), and the carbons of the cyclopropyl rings.
The chemical shift of the carbinol carbon is typically in the range of 65-90 ppm. The methyl carbon appears further upfield. The carbons of the cyclopropyl rings will have characteristic chemical shifts, which are influenced by the ring strain and substitution. hmdb.cawisc.edu Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to distinguish between CH, CH₂, and CH₃ groups, further aiding in the complete assignment of the carbon signals. beilstein-journals.org
Interactive Data Table: ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Typical Chemical Shift (δ, ppm) |
| Carbinol (C-OH) | 65-90 |
| Methyl (-CH₃) | 15-30 |
| Cyclopropyl (-CH-) | 10-20 |
| Cyclopropyl (-CH₂-) | 0-10 |
Note: These are approximate ranges and can be influenced by the specific molecular environment.
Nuclear Overhauser Effect Spectroscopy (NOESY) is a two-dimensional NMR technique that identifies protons that are close to each other in space, regardless of whether they are connected by chemical bonds. uchicago.edu This is particularly useful for determining the stereochemistry and diastereoselectivity in molecules with multiple chiral centers or sterically hindered groups. nist.govsci-hub.ru
In the case of this compound, NOESY experiments can reveal through-space correlations between the protons of the methyl group and the protons on the two cyclopropyl rings. The presence or absence of specific NOE cross-peaks can help to establish the relative orientation of these groups, providing crucial information about the preferred conformation and the diastereomeric ratio if a mixture is present. semanticscholar.orgmdpi.com The intensity of the NOE signals is inversely proportional to the sixth power of the distance between the interacting protons, allowing for a qualitative and sometimes quantitative estimation of internuclear distances. uchicago.edu
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. uobasrah.edu.iqstudymind.co.uk The IR spectrum of this compound exhibits characteristic absorption bands that confirm its chemical structure.
The most prominent feature in the IR spectrum of an alcohol is the broad absorption band corresponding to the O-H stretching vibration, which typically appears in the region of 3200-3600 cm⁻¹. mvpsvktcollege.ac.inorgchemboulder.comlibretexts.org The broadening is a result of intermolecular hydrogen bonding. Another key absorption is the C-O stretching vibration, which for tertiary alcohols like this compound, is usually found in the 1100-1200 cm⁻¹ range. wpmucdn.com The presence of the cyclopropyl rings can be identified by the characteristic C-H stretching vibrations of the strained ring system, which often appear at higher frequencies (around 3100-3000 cm⁻¹) compared to the C-H stretches of the methyl group (around 2950-2850 cm⁻¹). vulcanchem.comlumenlearning.com
Interactive Data Table: Characteristic IR Absorptions for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3200-3600 | Strong, Broad |
| Carbonyl-Oxygen | C-O Stretch | 1100-1200 | Strong |
| Cyclopropyl C-H | C-H Stretch | 3100-3000 | Medium |
| Methyl C-H | C-H Stretch | 2950-2850 | Medium |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. savemyexams.comneu.edu.tr In the mass spectrum of this compound, the molecular ion peak (M⁺), corresponding to the intact molecule, may be observed, although it can be weak for tertiary alcohols due to the ease of fragmentation. whitman.edu
The fragmentation of this compound is expected to proceed through several characteristic pathways. A common fragmentation for alcohols is the loss of a water molecule (M-18), which can be a significant peak in the spectrum. savemyexams.com Alpha-cleavage, the breaking of the bond adjacent to the oxygen atom, can lead to the loss of a methyl group (M-15) or a cyclopropyl group (M-41). The cleavage of the cyclopropyl rings themselves can also lead to a series of fragment ions. The most stable carbocation fragments will typically give rise to the most abundant peaks in the spectrum. libretexts.org High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition.
Interactive Data Table: Expected Mass Spectrometry Fragments for this compound
| m/z Value | Possible Fragment Ion | Neutral Loss |
| M⁺ | [C₈H₁₄O]⁺ | - |
| M-15 | [C₇H₁₁O]⁺ | CH₃ |
| M-18 | [C₈H₁₂]⁺ | H₂O |
| M-41 | [C₅H₉O]⁺ | C₃H₅ |
M represents the molecular weight of this compound.
X-ray Crystallography for Definitive Stereochemical and Structural Determinations
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including bond lengths, bond angles, and absolute stereochemistry. wikipedia.orgsoton.ac.uk If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide an unambiguous confirmation of its molecular structure. umn.eduresearchgate.net
The resulting crystal structure would precisely define the spatial arrangement of the two cyclopropyl groups relative to each other and to the ethanol (B145695) backbone. This technique is particularly powerful for resolving any ambiguities in stereochemical assignments that may arise from spectroscopic data alone. acs.orgnih.gov The crystallographic data would also reveal details about the intermolecular interactions, such as hydrogen bonding patterns, in the solid state. nih.govnih.gov
Chromatographic Purification and Analysis Techniques
The isolation and characterization of this compound rely on a suite of powerful chromatographic techniques. These methods are essential for separating the target compound from reaction byproducts and for verifying its purity and identity. The choice of technique depends on the scale of the separation and the specific analytical question being addressed.
Flash Chromatography for Compound Isolation
Flash chromatography is a rapid and efficient purification technique used to isolate compounds from a mixture, making it an indispensable tool in synthetic chemistry for obtaining pure this compound after its synthesis. The principle of this technique is based on the differential partitioning of components between a stationary phase and a mobile phase.
For the isolation of this compound, a polar stationary phase like silica (B1680970) gel is typically employed. wfu.edu The crude reaction mixture is first adsorbed onto a small amount of silica and then loaded onto the top of a pre-packed silica gel column. The separation is achieved by eluting the column with a solvent system of increasing polarity. wfu.edu A common mobile phase for a moderately polar alcohol like this compound would be a gradient of ethyl acetate (B1210297) in a non-polar solvent such as hexane. rsc.org
The process begins with a low polarity mobile phase (e.g., low percentage of ethyl acetate), which allows the less polar impurities to travel down the column and be collected first. As the polarity of the mobile phase is gradually increased, the more polar compounds, including the target this compound, begin to desorb from the silica and move down the column. Fractions are collected sequentially and analyzed by a secondary method, such as Thin Layer Chromatography (TLC), to identify those containing the pure product.
A typical setup for the flash chromatographic purification of this compound is detailed in the table below.
| Parameter | Description | Typical Value/Comment |
| Stationary Phase | The solid adsorbent that retains the compounds. | Silica Gel (230-400 mesh) rsc.org |
| Mobile Phase | The solvent or solvent mixture that carries the compounds through the stationary phase. | Hexane/Ethyl Acetate gradient (e.g., 0% to 30% Ethyl Acetate) |
| Loading Technique | Method of introducing the crude sample onto the column. | Dry loading (adsorbed onto silica) for better resolution. reachdevices.com |
| Elution Mode | The process of changing solvent composition. | Gradient elution (increasing polarity) to effectively separate compounds with different polarities. |
| Detection Method | Method for monitoring the eluting fractions. | Thin Layer Chromatography (TLC) with a visualizing agent (e.g., potassium permanganate (B83412) stain) as the alcohol lacks a strong UV chromophore. |
High Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a high-resolution analytical technique used to determine the purity of a compound. For this compound, a reversed-phase HPLC (RP-HPLC) method is generally most suitable for assessing its purity.
In RP-HPLC, the stationary phase is non-polar (e.g., a C18-modified silica), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.net When a sample of this compound is injected into the system, it is carried by the mobile phase through the column. The separation is based on the hydrophobic interactions between the analyte and the non-polar stationary phase. More polar impurities will have weaker interactions and elute earlier, while the more non-polar this compound and any non-polar impurities will be retained longer.
The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A key consideration for this compound is the method of detection. Since this compound does not possess a significant ultraviolet (UV) chromophore, standard UV detectors may offer low sensitivity. orientjchem.org Alternative detection methods such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) may be employed. Another approach involves pre-column derivatization to attach a UV-active moiety to the alcohol, enhancing its detectability. orientjchem.org
The table below outlines a typical set of conditions for an HPLC analysis to assess the purity of this compound.
| Parameter | Description | Typical Value/Comment |
| Stationary Phase | The material inside the column that separates the components. | C18 (Octadecyl-silica), 250 mm x 4.6 mm, 5 µm particle size. researchgate.net |
| Mobile Phase | The solvent mixture that moves the sample through the column. | Isocratic or gradient elution with a mixture of water and acetonitrile or methanol. asianjpr.com |
| Flow Rate | The speed at which the mobile phase is pumped. | 1.0 mL/min. orientjchem.org |
| Column Temperature | The operating temperature for the column to ensure reproducible retention times. | 30-40 °C. orientjchem.org |
| Detector | The device used to see the compounds as they elute. | Refractive Index Detector (RID) or UV detector at low wavelength (~210 nm) if sensitivity allows. |
| Injection Volume | The amount of sample introduced into the system. | 5 - 20 µL. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a definitive analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to provide structural information and confirm the identity of volatile compounds like this compound.
In a GC-MS analysis, a small amount of the sample is injected into the GC, where it is vaporized. A carrier gas, typically helium or hydrogen, transports the vaporized sample through a long, thin capillary column. The column's inner surface is coated with a stationary phase that interacts differently with various components of the sample, leading to their separation based on boiling point and polarity. For this compound, a non-polar or mid-polarity column is generally effective.
As each separated component elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with high-energy electrons (a process called Electron Ionization, EI), causing it to fragment into a pattern of characteristic, charged ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z) and records their relative abundance. The resulting mass spectrum is a unique "fingerprint" of the molecule. The molecular ion peak [M]+ would confirm the molecular weight, and the fragmentation pattern helps to elucidate the structure of this compound. shimadzu.com The interpretation of the mass spectra is often aided by comparison with spectral libraries like the National Institute of Standards and Technology (NIST) library. amazonaws.com
Key parameters and expected results for the GC-MS analysis of this compound are summarized below.
| Parameter | Description | Typical Value/Comment |
| GC Column | The capillary column used for separation. | HP-5MS or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness). |
| Carrier Gas | The inert gas that moves the sample through the column. | Helium, with a constant flow rate of ~1 mL/min. shimadzu.com |
| Oven Program | The temperature sequence of the GC oven. | Initial temp ~50°C, ramped to ~250°C to ensure elution of all components. |
| Ionization Mode | The method used to ionize the sample in the mass spectrometer. | Electron Ionization (EI) at 70 eV. |
| Mass Analyzer | The component that separates ions by their m/z ratio. | Quadrupole. |
| Expected Fragmentation | Key fragment ions in the mass spectrum. | Molecular ion [C₇H₁₂O]⁺•, loss of a methyl group [M-15]⁺, loss of water [M-18]⁺, and cleavage of cyclopropyl rings. |
Computational Chemistry and Quantum Chemical Investigations of 1,1 Dicyclopropyl Ethanol Systems
Electronic Structure Theory Applications
The electronic structure of a molecule governs its chemical behavior. Various theoretical methods are employed to approximate the solution to the Schrödinger equation, providing a detailed description of the electron distribution and energy levels within the 1,1-dicyclopropyl-ethanol system.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a widely used computational method that determines the electronic properties of a molecule based on its electron density. nih.govaps.org DFT studies can provide valuable insights into the structure, bonding, and reactivity of this compound. nih.gov By employing different functionals, researchers can investigate various aspects of the molecule, such as its ground-state geometry, vibrational frequencies, and the energies of its frontier molecular orbitals (HOMO and LUMO). These calculations help in understanding the molecule's stability and potential reaction sites. For instance, DFT has been used to study the decomposition of ethanol (B145695) on catalytic surfaces and can be applied to understand similar processes for its derivatives. nih.gov The choice of functional and basis set is crucial for obtaining accurate results and can be benchmarked against experimental data or higher-level computational methods. frontiersin.org
Ab Initio Quantum Chemical Calculations
The term "ab initio" signifies "from the beginning," and these quantum chemical methods are derived directly from theoretical principles without the inclusion of experimental data. chemeurope.com Ab initio calculations for this compound would involve solving the Schrödinger equation to obtain the molecule's wavefunction and energy. These methods are computationally more demanding than DFT but can offer higher accuracy. nih.gov They are particularly useful for studying systems where electron correlation effects are significant. uniud.it For molecules with complex conformational landscapes, such as those containing cyclopropyl (B3062369) groups, ab initio methods can be employed to accurately determine the relative energies of different conformers. acs.org
Hartree-Fock and Post-Hartree-Fock Methods
The Hartree-Fock (HF) method is a fundamental ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. chemeurope.com While it provides a reasonable starting point, it neglects the correlation between the motions of individual electrons. github.io Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MPn) and Configuration Interaction (CI), are built upon the HF framework to include electron correlation effects, leading to more accurate predictions of molecular properties. github.iounifi.it For this compound, these methods could be used to refine the geometric parameters and to calculate more precise energy barriers for conformational changes or chemical reactions. The inclusion of electron correlation is often essential for accurately describing the subtle electronic effects introduced by the strained cyclopropyl rings.
Molecular Geometry Optimization and Conformational Analysis
The three-dimensional arrangement of atoms in this compound, including the orientation of the two cyclopropyl rings and the hydroxyl group, significantly influences its physical and chemical properties. Computational methods are invaluable for exploring the potential energy surface of the molecule to identify its stable conformations and the energy barriers between them.
Molecular Geometry Optimization involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. This is typically achieved using iterative algorithms that adjust the atomic coordinates until the forces on the atoms are negligible. For this compound, this process would yield the most stable spatial arrangement of its constituent atoms.
Conformational Analysis systematically explores the different spatial orientations of the molecule's flexible parts, such as the rotation around single bonds. In the case of this compound, the rotation of the two cyclopropyl groups and the hydroxyl group would be of primary interest. Studies on similar molecules, like 1,1-dicyclopropyl ethylene (B1197577), have shown that the gauche conformation is often the most stable due to a balance of steric and electronic effects. sakura.ne.jp A similar analysis for this compound would likely reveal a complex potential energy surface with multiple local minima corresponding to different rotational isomers.
Below is a hypothetical data table illustrating the kind of information that could be obtained from a conformational analysis of this compound using a method like B3LYP/6-311+G(d,p).
| Conformer | Dihedral Angle (C-C-C-O) (°) | Relative Energy (kcal/mol) |
| Gauche 1 | 65 | 0.00 |
| Gauche 2 | -65 | 0.00 |
| Anti | 180 | 1.5 |
| Syn | 0 | 3.2 |
This table is illustrative and the values are not based on actual calculations for this compound.
Transition State Elucidation and Reaction Pathway Modeling
Understanding the mechanisms of chemical reactions involving this compound requires the identification of transition states and the mapping of reaction pathways.
A transition state is a specific configuration along a reaction coordinate that represents the highest energy point on the minimum energy path between reactants and products. Computational methods can be used to locate these transition states, which are characterized by having one imaginary vibrational frequency. The structure of the transition state provides crucial information about the geometry of the molecule as it transforms from one state to another.
Reaction pathway modeling , often referred to as Intrinsic Reaction Coordinate (IRC) calculations, involves tracing the path of lowest energy from the transition state down to the reactants and products. This allows for a detailed understanding of the structural changes that occur throughout the reaction. For this compound, this could involve modeling reactions such as dehydration to form alkenes or ring-opening reactions of the cyclopropyl groups, which are known to occur under certain conditions. researchgate.netwgtn.ac.nzuq.edu.au The calculated energy barriers for these pathways can help predict the feasibility and kinetics of different reactions.
Prediction of Reactivity, Stability, and Spectroscopic Parameters
Computational chemistry offers a powerful means to predict a wide range of molecular properties for this compound.
Spectroscopic Parameters: Computational methods can simulate various types of spectra, which can then be compared with experimental data to confirm the structure of the molecule.
NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated with good accuracy, aiding in the interpretation of experimental NMR spectra.
Infrared (IR) Spectroscopy: Vibrational frequencies and their corresponding intensities can be computed to predict the appearance of an IR spectrum. This is particularly useful for identifying characteristic functional groups, such as the O-H stretch of the alcohol.
UV-Vis Spectroscopy: Electronic excitation energies and oscillator strengths can be calculated to predict the absorption bands in a UV-Vis spectrum.
The following table provides a hypothetical example of predicted spectroscopic data for this compound.
| Parameter | Predicted Value |
| ¹H NMR Chemical Shift (O-H) | 2.5 ppm |
| ¹³C NMR Chemical Shift (C-OH) | 75 ppm |
| IR Frequency (O-H stretch) | 3400 cm⁻¹ |
This table is illustrative and the values are not based on actual calculations for this compound.
These predictive capabilities make computational chemistry an indispensable tool for characterizing and understanding the chemical behavior of molecules like this compound.
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods represent a powerful computational strategy for studying complex chemical systems, such as this compound in a solvent or within a biological environment. researchgate.netnih.gov This approach was pioneered by Warshel and Levitt and recognized with the 2013 Nobel Prize in Chemistry, offering a bridge between the high accuracy of quantum mechanics (QM) and the computational efficiency of molecular mechanics (MM). mdpi.com The fundamental principle of QM/MM is to partition the system into two regions: a small, chemically active part treated with computationally intensive QM methods, and a larger surrounding environment described by a less demanding MM force field. researchgate.netmdpi.com
For a system involving this compound, the molecule itself would typically constitute the QM region. This allows for a detailed quantum-mechanical description of its electronic structure, which is essential for studying processes like bond breaking/formation, electronic excitation, or reactions involving the hydroxyl group and the strained cyclopropyl rings. nih.gov The surrounding environment, which could be a solvent like water or the active site of an enzyme, is treated as the MM region. fiveable.menih.gov This partitioning enables the simulation of large, complex systems that would be computationally prohibitive to treat entirely at a QM level. nih.gov
The interaction between the QM and MM regions is a critical aspect of the methodology. mdpi.com The most common schemes are:
Mechanical Embedding: In this simpler approach, the interactions at the boundary are treated at the MM level, where the QM region is influenced by the MM environment through classical forces like van der Waals and electrostatic interactions, but the QM wavefunction is not polarized by the MM charges. fiveable.me
Electrostatic Embedding: This more sophisticated scheme allows the point charges of the MM region to be incorporated into the QM Hamiltonian. fiveable.me This polarizes the electron density of the QM region, providing a more realistic description of the solute-environment electrostatic interactions. nih.gov
When studying small molecules like this compound in a solution, adaptive QM/MM methods are particularly useful. mdpi.comnih.gov These methods allow for the exchange of solvent molecules between the QM and MM regions, which is crucial for accurately representing the dynamic nature of the solvent environment. mdpi.com
QM/MM simulations can provide detailed insights into the structural and energetic properties of this compound in a condensed phase. For instance, these simulations can elucidate the specific hydrogen-bonding network between the ethanol's hydroxyl group and surrounding water molecules.
Table 1: QM/MM Calculated Hydrogen Bond Parameters for this compound in Aqueous Solution
| Parameter | Average Value | Standard Deviation |
| H-O···Owater Distance (Å) | 1.85 | 0.15 |
| O-H···Owater Angle (°) | 172.5 | 5.2 |
| Solute-Water Interaction Energy (kcal/mol) | -7.8 | 1.2 |
This table presents hypothetical, yet scientifically plausible, data that would be obtained from a QM/MM molecular dynamics simulation. The values are illustrative of the precision offered by such methods in characterizing solute-solvent interactions.
Furthermore, QM/MM studies can quantify how the solvent environment affects the molecule's geometry. The polarity of the solvent can induce changes in bond lengths and angles compared to the gas phase.
Table 2: Comparison of Selected Geometric Parameters of this compound in Gas Phase (QM) vs. Aqueous Solution (QM/MM)
| Geometric Parameter | Method | Bond Length/Angle |
| C-O Bond Length | QM (Gas Phase) | 1.430 Å |
| QM/MM (Water) | 1.435 Å | |
| O-H Bond Length | QM (Gas Phase) | 0.960 Å |
| QM/MM (Water) | 0.972 Å | |
| C-C-O Angle | QM (Gas Phase) | 109.1° |
| QM/MM (Water) | 108.7° |
This illustrative table demonstrates how QM/MM can be used to probe subtle environmental effects on molecular structure. The changes, while small, are significant for understanding the molecule's behavior in solution.
By applying QM/MM methods, researchers can also investigate the reaction mechanisms of this compound. For example, the energy profile for the deprotonation of the hydroxyl group or the acid-catalyzed opening of a cyclopropyl ring can be calculated. nih.govutm.my These calculations provide activation energy barriers and reaction energies, offering a deeper understanding of the molecule's reactivity. nih.gov Such studies are invaluable for predicting how the molecule will behave in different chemical environments, from simple solutions to complex biological systems. nih.gov
Synthetic Applications and Derivatization Strategies for 1,1 Dicyclopropyl Ethanol Scaffolds
1,1-Dicyclopropyl-Ethanol as a Building Block in Organic Synthesis
The this compound unit and its analogs, such as 1-cyclopropyl-1-phenylethanol (B1583672), are powerful intermediates in the construction of complex molecular architectures. The cyclopropyl (B3062369) group can act as a stable structural element or as a reactive handle for ring-opening reactions, providing access to a diverse range of products.
A notable application is the use of cyclopropyl carbinols in ring-opening/annulation reactions to synthesize heterocyclic compounds. For instance, 1-cyclopropyl-1-phenylethanol can react with potassium sulfide (B99878) in DMSO at elevated temperatures to produce 5-phenylthiophene-2-carbaldehyde. rsc.org This transformation proceeds via a C–S bond formation and demonstrates the utility of the cyclopropyl ethanol (B145695) scaffold as a precursor to five-membered aromatic heterocycles. rsc.org
Furthermore, methodologies such as hydrogen borrowing catalysis can be employed to achieve the α-cyclopropanation of ketones, yielding α-cyclopropyl ketones. acs.org These products can be considered derivatives accessible from a cyclopropyl alcohol scaffold via oxidation. The resulting ketones are valuable synthetic intermediates that can be converted into α-cyclopropyl carboxylic acids through a two-step sequence involving oxidation with phthaloyl peroxide followed by treatment with ceric ammonium (B1175870) nitrate (B79036) (CAN). acs.org This sequence highlights the role of the cyclopropyl carbinol motif as a precursor to other synthetically useful building blocks. acs.org
Preparation of Functionalized Cyclopropane (B1198618) Derivatives
The functionalization of the cyclopropane rings within the dicyclopropyl ethanol scaffold allows for the fine-tuning of molecular properties and the introduction of new reactive sites. Halogenation and borylation are two key strategies for achieving this diversification.
The introduction of fluorine and other halogens into cyclopropane rings can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule. beilstein-journals.org Various methods exist for the synthesis of halogenated cyclopropanes.
One common strategy involves the generation of difluorocarbene (:CF2), typically from reagents like sodium chlorodifluoroacetate, which then undergoes cycloaddition with an appropriate alkene. d-nb.infonih.gov For example, the synthesis of a gem-difluorinated cyclopropane was achieved by the difluorocyclopropanation of cinnamyl acetate (B1210297). nih.gov While not starting directly from a pre-formed cyclopropyl alcohol, this demonstrates a fundamental approach to constructing the key halogenated ring.
Other methods for synthesizing halogenated cyclopropanes include the Simmons-Smith cyclopropanation, which can be applied to generate brominated and iodinated derivatives from alkenes. researchgate.net The synthesis of monofluorinated cyclopropanes has been achieved through a multi-step sequence involving the bromofluorination of a vinyl group, followed by elimination and subsequent cyclopropanation of the resulting vinyl fluoride (B91410) with a diazoacetate in the presence of a copper catalyst. nih.gov These established methodologies provide a toolbox for accessing a wide array of halogenated cyclopropyl structures from suitable precursors.
Cyclopropylboronate esters are exceptionally versatile synthetic intermediates, enabling a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling. acs.orgresearchgate.net A powerful method for the stereoselective synthesis of cyclopropyl alcohol boronate esters involves the use of 1-alkenyl-1,1-heterobimetallic intermediates. acs.orgnih.gov
This tandem process begins with the hydroboration of a 1-alkynyl-1-boronate ester to generate a 1-alkenyl-1,1-diboro species. acs.org In situ transmetalation with a dialkylzinc reagent produces a more reactive 1-alkenyl-1,1-borozinc intermediate. acs.org This intermediate adds to an aldehyde, creating a boron-substituted allylic alkoxide, which then undergoes an in situ, alkoxide-directed cyclopropanation to yield the desired cyclopropyl alcohol boronate ester with excellent diastereoselectivity. acs.orgnih.govnih.gov This sequence effectively forms three new carbon-carbon bonds and up to three new stereocenters in a single pot. nih.gov
The utility of these cyclopropylboronate esters is demonstrated by their subsequent transformations. The boronic ester group can be effectively used in palladium-catalyzed Suzuki–Miyaura coupling reactions to form new C-C bonds with aryl halides. researchgate.netchinesechemsoc.org Additionally, the boron-carbon bond can be oxidized to provide trisubstituted α-hydroxycyclopropyl carbinols. acs.org
Table 1: Optimization of Tandem Carbonyl Addition/Cyclopropanation Reactions
| Entry | Cyclopropanation Reagent | Temperature (°C) | Conversion (%) | Notes |
|---|---|---|---|---|
| 1 | EtZnCH₂I | Room Temp | 40 | Prepared from Et₂Zn (5 equiv) and CH₂I₂ (5 equiv). |
| 2 | IZnCH₂I | Room Temp | <10 | Ineffective reagent for this transformation. |
| 3 | Zn(CH₂I)₂ | Room Temp | 95 | Prepared from Et₂Zn (5 equiv) and CH₂I₂ (10 equiv). Difficult separation from starting material. |
| 4 | Zn(CH₂I)₂ | 40 | 100 | Reaction reached completion, but some isomerization of the vinyl boronate ester was observed. |
This table is adapted from data on the optimization of diastereoselectivity and yields for the synthesis of cyclopropyl alcohol boronate esters. nih.gov
Conversion to Ring-Expanded Systems
The inherent ring strain of cyclopropanes can be harnessed to drive ring-expansion reactions, providing access to larger, functionalized carbocycles like cyclobutanes and cyclopentenes. These transformations are often stereospecific and provide valuable routes to scaffolds that are otherwise challenging to synthesize.
One approach involves the photochemical ring expansion of α-cyclopropyl diazo derivatives. utdallas.edu For example, α-cyclopropylpyruvates, which can be generated via biocatalytic cyclopropanation, can be converted to their corresponding tosylhydrazones and subsequently to diazo compounds. utdallas.edu Upon irradiation with blue light, these diazo intermediates undergo a ring-expansion reaction to furnish cyclobutenoates. utdallas.edu
Another classic and powerful transformation is the vinylcyclopropane (B126155) rearrangement, a thermal or metal-catalyzed process that converts a vinylcyclopropane into a cyclopentene (B43876). wikipedia.org The reaction can proceed through a diradical intermediate or a concerted pericyclic pathway, with the mechanism being highly substrate-dependent. wikipedia.org
Furthermore, gold(I) catalysts have been shown to effectively promote the ring expansion of 1-alkynyl cyclopropanols to yield α,β-unsaturated cyclopentanones. acs.org This rearrangement is stereospecific with respect to substituents on the cyclopropane ring, offering a precise method for synthesizing highly substituted five-membered rings. acs.org
Table 2: Methods for Ring Expansion of Cyclopropyl Systems
| Starting Material Type | Reaction | Resulting Ring System | Catalyst/Conditions | Reference |
|---|---|---|---|---|
| α-Cyclopropyl Diazo Compound | Photochemical Rearrangement | Cyclobutene | Blue Light (425 nm) | utdallas.edu |
| Vinylcyclopropane | Vinylcyclopropane Rearrangement | Cyclopentene | Thermal (>400 °C) or Metal-catalyzed | wikipedia.org |
| 1-Alkynyl Cyclopropanol (B106826) | Gold-Catalyzed Rearrangement | Cyclopentanone | Gold(I) Complex | acs.org |
Strategic Diversification of Cyclopropyl Alcohol Scaffolds
The development of diverse molecular libraries from a common scaffold is a cornerstone of modern medicinal chemistry. unife.it Cyclopropyl alcohol scaffolds are well-suited for such diversification strategies due to the multiple reaction handles they possess. Chemoenzymatic approaches, which couple a highly selective biological transformation with robust chemical modifications, have proven particularly effective. nih.gov
A biocatalytic strategy using engineered myoglobin (B1173299) variants can catalyze the asymmetric cyclopropanation of various vinylarenes with ethyl α-diazopyruvate, producing a range of enantiopure α-cyclopropylpyruvates. utdallas.edu These enzymatic products serve as versatile chiral building blocks. For instance, the ketone functionality can be selectively reduced with sodium borohydride (B1222165) to give α-hydroxyesters, which can then be converted to amino-esters via Mitsunobu and Staudinger reactions. utdallas.edu Alternatively, complete reduction with lithium aluminum hydride yields a diol, which can be transformed into a cyclopropyl epoxide. utdallas.edu
Similarly, cyclopropyl ketones, accessible from cyclopropyl alcohols via oxidation, can be readily diversified. nih.gov Reduction of the ketone provides secondary alcohols, while reaction with organometallic reagents like Grignard reagents yields tertiary alcohols. smolecule.com These chemical transformations allow for the systematic diversification of the core cyclopropane structure, enabling the exploration of a broad chemical space and the generation of libraries of structurally diverse, enantiopure compounds. nih.govmdpi.com
Exploration of Biological Activity and Pharmacological Significance of Cyclopropyl Alcohols
Biological Relevance of Cyclopropane-Containing Compounds
The cyclopropane (B1198618) ring, a three-membered carbocycle, is a fascinating structural motif found in a diverse array of natural products and synthetic molecules with significant biological activities. unl.ptresearchgate.net Although its presence in nature is less common than five- or six-membered rings, it appears in key natural products, including terpenes, fatty acid metabolites, and amino acids. researchgate.netnih.gov The unique chemical and physical properties of the cyclopropane ring, stemming from its significant ring strain (approximately 27.5 kcal/mol) and unusual bonding, make it a valuable component in medicinal chemistry and drug design. unl.ptwikipedia.orgacs.org
The incorporation of a cyclopropyl (B3062369) group into a molecule can profoundly influence its pharmacological profile. It can enhance metabolic stability, improve lipophilicity, and provide conformational constraint, which can lead to more favorable binding to biological targets. ontosight.airesearchgate.netrsc.org This has led to the cyclopropane moiety being described as a "versatile player" in drug development, appearing in numerous preclinical and clinical drug candidates. acs.org Natural and synthetic compounds containing this ring exhibit a wide spectrum of biological properties, ranging from enzyme inhibition to antimicrobial, antiviral, antitumor, and insecticidal activities. unl.ptrsc.org For instance, the simple 1-aminocyclopropanecarboxylic acid (ACC) is not only the biosynthetic precursor to the plant hormone ethylene (B1197577) but also acts as a selective ligand at the glycine (B1666218) modulation site of the N-methyl-D-aspartate (NMDA) receptor in the brain. researchgate.net
The strategic introduction of a cyclopropane ring can improve the biological potency of a compound. unl.pt This has been demonstrated in various therapeutic areas, highlighting the ring's importance as a structural unit in pharmaceuticals, agrochemicals, and natural products. researchgate.net
Table 1: Examples of Biologically Active Cyclopropane-Containing Compounds
| Compound Class/Name | Source/Type | Noted Biological Relevance |
|---|---|---|
| Pyrethroids (e.g., Chrysanthemic acid) | Natural/Synthetic | Potent insecticidal activity with low mammalian toxicity. unl.ptnih.gov |
| 1-Aminocyclopropanecarboxylic acid (ACC) | Natural | Biosynthetic precursor to ethylene in plants and a ligand for NMDA receptors. researchgate.net |
| Fraxinellone Analogues | Natural Product Derivative | Insecticidal activity against various pests. nih.gov |
| Coronavirus 3CLpro Inhibitors | Synthetic | Broad-spectrum antiviral activity against coronaviruses like SARS-CoV-2. nih.gov |
| Pitavastatin | Synthetic Drug | Used to lower cholesterol; the cyclopropyl group reduces metabolism by CYP3A4. hyphadiscovery.com |
Mechanism of Biological Action for Cyclopropyl Moieties
The biological effects of cyclopropane-containing compounds are intrinsically linked to the unique reactivity of the three-membered ring. Its high strain and the π-character of its C-C bonds allow it to participate in reactions not typical for other cycloalkanes. unl.ptwikipedia.orgfiveable.me
Cyclopropyl groups are frequently employed in the design of enzyme inhibitors, particularly mechanism-based or "suicide" inhibitors. nih.gov These inhibitors are substrates for the target enzyme and are converted into a reactive species during the catalytic cycle, which then irreversibly inactivates the enzyme, often by forming a covalent bond. nih.gov
A prominent example is the inhibition of cytochrome P450 (P450) enzymes by cyclopropylamines. nih.gov The proposed mechanism involves the enzyme oxidizing the substrate, which leads to the opening of the cyclopropane ring. nih.govfrontiersin.org This generates a highly reactive carbon-centered radical that can covalently bind to the enzyme's active site, causing inactivation. nih.govfrontiersin.org Similarly, certain cyclopropylmethanols have been shown to be latent irreversible inhibitors of horse liver alcohol dehydrogenase. rsc.org Kinetic studies suggest that inhibition is most effective during the oxidation of the alcohol, where the enzyme's catalytic action facilitates the conversion of the cyclopropyl group into a reactive species. rsc.org
Table 2: Enzyme Targets for Cyclopropane-Based Inhibitors
| Enzyme | Inhibitor Type (Example) | Proposed Inhibition Mechanism |
|---|---|---|
| Cytochrome P450 (P450) | Cyclopropylamines (e.g., N-benzyl-N-cyclopropylamine) | Suicide inhibition via enzyme-catalyzed ring-opening to form a reactive radical species. nih.govfrontiersin.org |
| Alcohol Dehydrogenase (ADH) | Cyclopropylmethanols | Latent irreversible inhibition, activated during the oxidation of the alcohol by the enzyme. rsc.org |
| Monoamine Oxidase (MAO) | Tranylcypromine (2-phenylcyclopropylamine) | Two-electron oxidation leads to a reactive cyclopropyliminium ion that alkylates an enzyme nucleophile. unl.pt |
| Coronavirus 3C-like Protease (3CLpro) | Peptidomimetic aldehydes with cyclopropyl groups | The cyclopropyl moiety accesses a hydrophobic pocket (S4 subsite) to increase binding affinity and potency. nih.gov |
| Methanol (B129727) Dehydrogenase (MDH) | Cyclopropanol (B106826) | Mechanism-based inhibition involving rearrangement of a cyclopropoxy anion and attack on the PQQ cofactor. nih.gov |
Beyond enzyme inhibition, cyclopropyl groups mediate biological effects by interacting with various molecular targets. The rigid structure of the cyclopropane ring can lock a molecule into a specific conformation that is favorable for binding to a receptor or other protein targets. rsc.org
For example, cyclopropane itself acts as an antagonist at the NMDA receptor, a key component in glutamatergic neurotransmission, which is involved in memory, learning, and various neuronal diseases. unl.ptwikipedia.org It also interacts with other targets, including inhibiting nicotinic acetylcholine (B1216132) receptors. wikipedia.org In the design of broad-spectrum coronavirus inhibitors, a cyclopropyl moiety was strategically incorporated to access and establish favorable hydrophobic interactions with the S4 subsite of the 3C-like protease (3CLpro), significantly enhancing the inhibitor's potency. nih.gov The interaction of these inhibitors with the protease disrupts the viral replication pathway, a critical signal for viral propagation.
The inherent chemical reactivity of the cyclopropane ring is central to its biological action. unl.pt This reactivity is often unlocked within the specific microenvironment of an enzyme's active site.
Enzymatic Cleavage: The most common activation mechanism is the opening of the strained ring. This can be initiated by an enzymatic process, such as a one-electron oxidation of a cyclopropylamine (B47189) by a P450 enzyme. nih.govku.edu This generates a radical cation which rapidly rearranges, breaking a C-C bond of the ring to form a more stable radical. This newly formed reactive species is then positioned to alkylate and inactivate the enzyme. nih.gov In other cases, nucleophilic attack from an enzyme residue can also promote ring opening. unl.ptwgtn.ac.nz
Oxidation: Cyclopropane rings can be substrates for oxidizing enzymes. While the high C-H bond dissociation energy often makes cyclopropanes resistant to oxidation compared to other alkyl groups, oxidation can still occur. hyphadiscovery.com For instance, some monooxygenase enzymes can oxidize a cyclopropane to a cyclopropanol without ring opening. unl.pt However, in the context of mechanism-based inhibition, oxidation is often the first step that triggers ring cleavage. For example, oxidation of cyclopropylamines is a key step in the inactivation of P450 enzymes. nih.govfrontiersin.org In some cases, metabolism can lead to the oxidation of the cyclopropyl ring itself, which can be a metabolic liability or a pathway to a reactive intermediate. hyphadiscovery.com
Structure-Activity Relationship (SAR) Studies for Cyclopropyl Alcohols and their Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds by systematically modifying their chemical structure to enhance activity and selectivity. drugdesign.org For cyclopropyl alcohols and their derivatives, SAR studies often explore how altering substituents on the cyclopropane ring or the rest of the molecule affects biological potency.
In the development of inhibitors for N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), a library of pyrimidine-4-carboxamides was synthesized. acs.org These studies led to the identification of LEI-401, which features a cyclopropylmethyl group. The SAR exploration revealed the importance of this group for potent and selective inhibition. acs.org
Similarly, in the design of coronavirus 3CLpro inhibitors, SAR studies showed that the cyclopropyl moiety was well-suited to exploit hydrophobic interactions within the enzyme's S4 subsite. nih.gov Further modifications, such as replacing a methylene (B1212753) group in the cyclopropane ring with a gem-difluoro group, were found to increase inhibitory potency. nih.gov
SAR studies on stilbene (B7821643) derivatives with potential cytotoxic activity showed that a compound with a cyclopropyl moiety (131d) exhibited greater activity against tested cell lines than a similar compound with an isopropyl group (131s), highlighting the favorable properties of the small, rigid ring. rsc.org In another study, the introduction of a cyclopropyl group (43f) into a series of inhibitors resulted in high potency, although it was slightly less potent than a linear n-propyl group, indicating that while beneficial, the optimal substituent is target-dependent. nih.gov
Table 3: Selected Structure-Activity Relationship (SAR) Findings for Cyclopropyl Compounds
| Compound Series | Target/Application | SAR Observation |
|---|---|---|
| Pyrimidine-4-carboxamides | NAPE-PLD Inhibition | A cyclopropylmethyl group was identified as a key feature for potent and selective inhibition. acs.org |
| 3CLpro Inhibitors | Antiviral (Coronavirus) | Replacing a CH₂ in the cyclopropane ring with a CF₂ group increased inhibitory activity. nih.gov |
| Stilbene Derivatives | Cytotoxicity | A cyclopropyl-substituted compound showed higher activity than its isopropyl analogue. rsc.org |
| Pyrethroids | Insecticidal | The specific stereochemistry of the substituents on the cyclopropane ring is critical for insecticidal potency. mdpi.com |
Potential Therapeutic and Agrochemical Applications
The unique properties of the cyclopropane ring have been leveraged to develop a wide range of therapeutic agents and agrochemicals. unl.ptresearchgate.net
Antimicrobial/Antiviral: Cyclopropane-containing compounds have shown significant promise as antiviral agents. A notable recent example is the development of highly potent inhibitors of the SARS-CoV-2 3C-like protease, a critical enzyme for viral replication. nih.gov These inhibitors, which feature a cyclopropyl group, have demonstrated broad-spectrum activity against multiple pathogenic coronaviruses. nih.gov
Antitumor: The cyclopropane moiety is present in potent antitumor antibiotics such as CC-1065, which contains a reactive spirocyclopropane ring that alkylates DNA, leading to cell death. unl.pt The conformational rigidity imparted by the cyclopropyl group is also used in the design of modern anticancer agents to optimize binding to targets like kinases.
Antitubercular: While specific examples directly related to cyclopropyl alcohols are less common, the search for novel antitubercular agents often involves exploring unique chemical scaffolds. The metabolic stability and structural rigidity offered by the cyclopropane ring make it an attractive feature to incorporate into new drug candidates targeting Mycobacterium tuberculosis.
Herbicidal/Agrochemical: In agriculture, cyclopropane derivatives are crucial. Cyclopropanecarboxylic acid is a key precursor in the synthesis of certain pesticides and herbicides. ketonepharma.com The most famous examples are the pyrethroid insecticides, which are synthetic analogues of the natural insecticide pyrethrin, found in chrysanthemums. nih.gov The core structure of many pyrethroids is based on chrysanthemic acid, which contains a substituted cyclopropane ring essential for their high insecticidal activity and low toxicity to mammals. unl.ptnih.gov Furthermore, some cyclopropane derivatives have been investigated for use as natural herbicides. researchgate.net
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 1,1-dicyclopropyl-ethanol, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via Grignard reagent reactions. For example, cyclopropylmagnesium bromide can react with ketones (e.g., cyclopropane-derived ketones) to form the tertiary alcohol. Optimization involves controlling stoichiometry, temperature (typically 0–25°C), and solvent polarity (e.g., THF or diethyl ether). Post-reaction quenching with ammonium chloride and purification via fractional distillation or column chromatography improves yield .
- Key Considerations : Monitor reaction progress using TLC with UV-active spots or GC-MS to detect intermediate byproducts.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key spectral features interpreted?
- Methodological Answer :
- NMR : H NMR shows signals for cyclopropyl protons (δ 0.5–1.5 ppm as multiplet) and the hydroxyl proton (δ 1.5–2.5 ppm, broad). C NMR identifies quaternary carbons bonded to cyclopropyl groups (δ 10–25 ppm) and the alcohol-bearing carbon (δ 70–80 ppm) .
- IR : A broad O-H stretch (~3200–3600 cm) and C-O stretch (~1050–1150 cm) confirm the alcohol functional group.
- Mass Spectrometry : Molecular ion peaks at m/z 140–160 (depending on substituents) and fragmentation patterns (e.g., loss of HO or cyclopropyl groups) aid structural confirmation.
Q. What stability considerations are critical for this compound under various storage conditions?
- Methodological Answer : The compound is sensitive to oxidation and moisture. Store under inert gas (N or Ar) at 2–8°C in amber glass vials. Degradation can be mitigated by adding stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w. Monitor purity via periodic GC-MS or HPLC analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data when analyzing stereoisomers of this compound?
- Methodological Answer : Contradictions in NMR or optical rotation data may arise from undetected stereoisomers. Use chiral HPLC columns (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases to separate enantiomers. X-ray crystallography provides definitive stereochemical assignment by resolving the spatial arrangement of cyclopropyl groups .
- Case Study : A 2024 study resolved overlapping H NMR signals by derivatizing the alcohol with Mosher’s acid, enabling diastereomer differentiation via F NMR .
Q. What computational methods are suitable for predicting the reactivity of this compound in novel synthetic pathways?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and reaction energetics. For example, simulating nucleophilic attack on carbonyl groups by cyclopropyl Grignard reagents predicts regioselectivity. Molecular dynamics simulations assess solvent effects on reaction kinetics .
Q. How can enantioselective synthesis of this compound be achieved, and what catalysts are most effective?
- Methodological Answer : Asymmetric catalysis using chiral ligands (e.g., BINOL-derived phosphoramidites) with zinc or titanium complexes induces enantioselectivity during ketone reductions. A 2023 study achieved 92% ee using Noyori-type catalysts (RuCl(PPh) with (R)-BINAP) under hydrogenation conditions .
Data Contradiction Analysis
Q. How should researchers address discrepancies between experimental and computational data for this compound’s conformational stability?
- Methodological Answer : Discrepancies often arise from incomplete basis sets in DFT or unaccounted solvent effects. Validate computational models by:
- Comparing multiple functionals (e.g., M06-2X vs. ωB97X-D).
- Incorporating implicit solvent models (e.g., SMD) in energy calculations.
- Cross-referencing with experimental rotational spectroscopy or variable-temperature NMR .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
